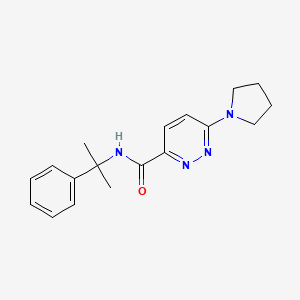
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2,3,4-trifluorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2,3,4-trifluorophenyl)piperidine-1-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a piperidine ring, a trifluorophenyl group, and a 3-methyl-1,2,4-oxadiazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperidine ring and the trifluorophenyl group. One common approach is to first synthesize the 3-methyl-1,2,4-oxadiazol-5-yl moiety, followed by its coupling with the piperidine ring and the trifluorophenyl group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance the efficiency of the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, substitution, and addition reactions. The specific type of reaction depends on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition: Addition reactions may involve the use of electrophiles such as bromine (Br2) or iodine (I2).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may have different functional groups or structural modifications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
4-(3-Methyl-1,2,4-oxadiazol-5-yl)aniline
2-(1,2,4-oxadiazol-5-yl)anilines
3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Uniqueness: 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-(2,3,4-trifluorophenyl)piperidine-1-carboxamide stands out due to its trifluorophenyl group, which imparts unique chemical and physical properties compared to similar compounds. This feature can enhance its reactivity and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2,3,4-trifluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c1-8-19-14(24-21-8)9-4-6-22(7-5-9)15(23)20-11-3-2-10(16)12(17)13(11)18/h2-3,9H,4-7H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFGAOCTZMNQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCN(CC2)C(=O)NC3=C(C(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Tert-butylpyrimidin-5-yl)-3-[(3-methyl-1,2-oxazol-5-yl)methyl]urea](/img/structure/B7130560.png)
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[2-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7130569.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B7130602.png)
![2-hydroxy-N-[3-[(2-imidazol-1-ylpyridin-4-yl)methylamino]-3-oxopropyl]-4-methylbenzamide](/img/structure/B7130610.png)
![N-ethyl-N-phenyl-2-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7130618.png)

![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7130639.png)

![(4-Methoxyphenyl)-[1-(6-pyrrolidin-1-ylpyridazine-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7130654.png)
![N-(1-benzylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7130659.png)
![N-[[4-(pyrazol-1-ylmethyl)phenyl]methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide](/img/structure/B7130660.png)


